molecular formula C10H12F3NO2 B13599184 (R)-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol

(R)-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13599184
M. Wt: 235.20 g/mol
InChI Key: ZOWDZVDLQMMVIE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with a complex structure that includes an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol typically involves several steps, starting from commercially available precursors. One common method involves the use of a Suzuki–Miyaura coupling reaction to introduce the trifluoromethyl group onto the phenyl ring . This is followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The final step involves the addition of the amino group, which can be achieved through reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium, in the Suzuki–Miyaura coupling reaction, and the careful control of reaction temperatures and pressures are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group will yield a nitro compound, while reduction will revert it to the original amino compound.

Scientific Research Applications

(2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methoxy group can participate in various interactions, including van der Waals forces and dipole-dipole interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-2-[4-methoxyphenyl]ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    (2R)-2-amino-2-[4-trifluoromethylphenyl]ethan-1-ol: Lacks the methoxy group, affecting its reactivity and interactions.

    (2R)-2-amino-2-[4-methoxy-2-chlorophenyl]ethan-1-ol: The chlorine atom replaces the trifluoromethyl group, altering its chemical behavior.

Uniqueness

The presence of both the methoxy and trifluoromethyl groups in (2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol makes it unique, as these groups can significantly influence its chemical reactivity and interactions with biological targets. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

(2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H12F3NO2/c1-16-6-2-3-7(9(14)5-15)8(4-6)10(11,12)13/h2-4,9,15H,5,14H2,1H3/t9-/m0/s1

InChI Key

ZOWDZVDLQMMVIE-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H](CO)N)C(F)(F)F

Canonical SMILES

COC1=CC(=C(C=C1)C(CO)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.